molecular formula C12H17NO2 B3029256 2-amino-3-(2,4,5-trimethylphenyl)propanoic Acid CAS No. 603106-26-9

2-amino-3-(2,4,5-trimethylphenyl)propanoic Acid

Cat. No. B3029256
CAS RN: 603106-26-9
M. Wt: 207.27 g/mol
InChI Key: HWBNGCUVGLKXNP-UHFFFAOYSA-N
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Description

2-amino-3-(2,4,5-trimethylphenyl)propanoic acid, also known as ATMP, is an amino acid analog that has been widely used in scientific research. It is a non-proteinogenic amino acid that has a similar structure to phenylalanine. ATMP has been extensively studied due to its potential therapeutic applications and its ability to modulate the activity of certain neurotransmitter receptors.

Scientific Research Applications

Functional Polymer Modification

  • Research Application : 2-amino-3-(2,4,5-trimethylphenyl)propanoic Acid has been used in the modification of polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amines, including similar compounds. This modification enhances the hydrogels' swelling properties and thermal stability, making them potentially useful for medical applications (Aly & El-Mohdy, 2015).

Computational Peptidology

  • Research Application : Computational studies have been conducted on antifungal tripeptides related to this compound. These studies focus on understanding the molecular properties and structures of these peptides, which can aid in drug design and understanding their bioactivity (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of Heteroaryl Compounds

  • Research Application : this compound derivatives have been synthesized, with a focus on compounds containing a furan or thiophene nucleus. These compounds have potential applications in chemical research and drug development (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

Fluorinated Tyrosine Synthesis

  • Research Application : The synthesis of fluorinated derivatives of this compound, particularly in the context of creating fluorinated l-tyrosine and meta-l-tyrosines, has been explored. These compounds have significance in the development of novel pharmaceuticals (Monclus, Masson, & Luxen, 1995).

Development of Novel Metal Complexes

  • Research Application : Novel metal complexes involving derivatives of this compound have been synthesized and analyzed for their potential in applications like antiproliferative activity and DNA binding studies, which could be beneficial in the field of medicinal chemistry (Riccardi et al., 2019).

Corrosion Inhibition Studies

  • Research Application : Amino acids based on this compound have been studied as corrosion inhibitors for mild steel. This research is significant in the field of materials science for developing new, environmentally friendly corrosion inhibitors (Srivastava et al., 2017).

properties

IUPAC Name

2-amino-3-(2,4,5-trimethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-7-4-9(3)10(5-8(7)2)6-11(13)12(14)15/h4-5,11H,6,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBNGCUVGLKXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CC(C(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-3-(2,4,5-trimethylphenyl)propanoic Acid
Reactant of Route 2
2-amino-3-(2,4,5-trimethylphenyl)propanoic Acid
Reactant of Route 3
2-amino-3-(2,4,5-trimethylphenyl)propanoic Acid
Reactant of Route 4
2-amino-3-(2,4,5-trimethylphenyl)propanoic Acid
Reactant of Route 5
2-amino-3-(2,4,5-trimethylphenyl)propanoic Acid
Reactant of Route 6
2-amino-3-(2,4,5-trimethylphenyl)propanoic Acid

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